molecular formula C15H19NO4 B1519855 tert-Butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate CAS No. 914349-08-9

tert-Butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate

Cat. No. B1519855
M. Wt: 277.31 g/mol
InChI Key: KBVNEMXMHZMBBK-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound. The molecular formula represents the number and type of atoms in a molecule. The structural formula represents the arrangement of atoms in a molecule.



Synthesis Analysis

The synthesis of a compound refers to the process of creating the compound, usually through a series of chemical reactions. This would involve identifying the starting materials (reactants) and the conditions under which the reaction takes place.



Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions where the compound is a reactant (used to make other compounds) or a product (formed from other compounds).



Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, polarity, reactivity, and stability.


Scientific Research Applications

Catalytic Applications in Organic Synthesis

The compound tert-Butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate has been utilized in organic synthesis. For instance, a related compound, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, demonstrated efficacy as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols, transforming them into α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).

Chemosensor Development

A rhodamine-based compound structurally similar to tert-Butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate has been developed as a dual chemosensor for Zn2+ and Al3+ ions. This compound exhibited distinct excitation and emission wavelengths for each ion, showcasing its potential in the field of chemical sensing (Roy et al., 2019).

Advanced Synthesis of Indole Derivatives

Research has also focused on the synthesis of indole derivatives, where similar indole compounds were used in palladium-catalyzed oxidation-hydroxylation and oxidation-methoxylation processes. These methods facilitated the generation of tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates and their derivatives, highlighting the compound's role in the innovative synthesis of complex organic molecules (Zhou et al., 2017).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, or improvements in synthesis methods.


Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, some of this information may not be available. In such cases, experimental studies or computational modeling may be needed to gather more information.


properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-6-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-6-5-11(19-4)7-13(12)16/h5-8,17H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVNEMXMHZMBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654322
Record name tert-Butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate

CAS RN

914349-08-9
Record name 1,1-Dimethylethyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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